Disperse red 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Light-Responsive Materials

Due to its azobenzene group structure, DR1 can undergo light-induced isomerization. Researchers have investigated incorporating DR1 into liquid crystal elastomers (LCEs) to create light-responsive materials []. When exposed to light, the DR1 molecules change shape, causing the LCE to contract. This property holds promise for applications in artificial muscles or light-activated actuators.

Wastewater Treatment

Disperse Red 1 shows potential for removing organic pollutants from wastewater []. Its light absorption properties might be useful in photodegradation processes that break down harmful organic compounds. However, more research is needed to determine the effectiveness and environmental impact of this approach.

Biological Studies

Some studies explore the biological effects of DR1. In vitro experiments suggest DR1 may be genotoxic (damaging to genetic material) and cause immune system reactions. Other research investigates its potential reproductive toxicity in animals []. These studies highlight the importance of understanding the potential health hazards associated with DR1 exposure.

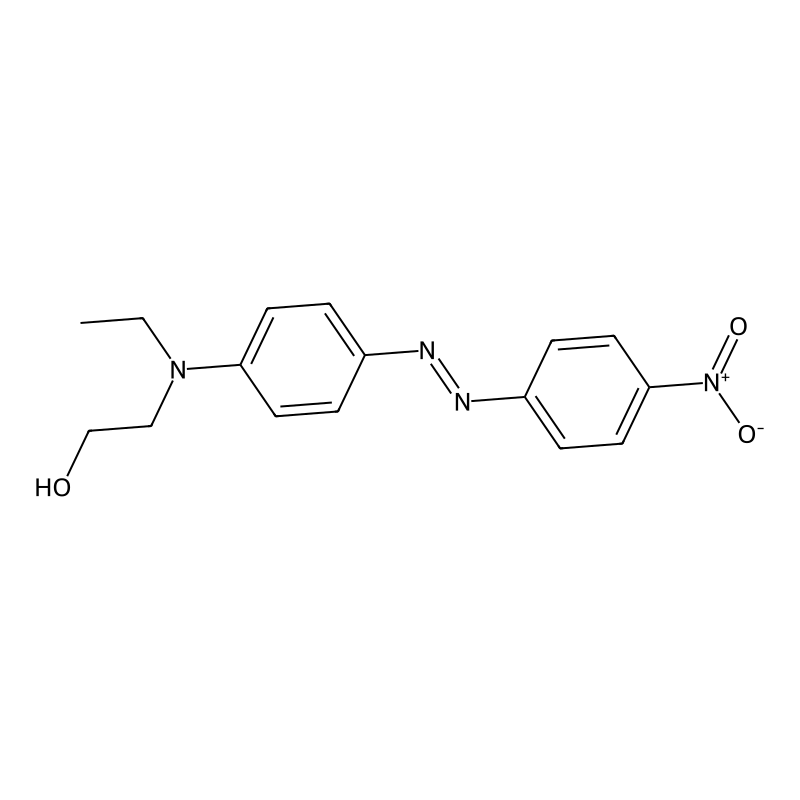

Disperse Red 1, also known as C.I. Disperse Red 1 and identified by the CAS Registry Number 2872-52-8, is an azo dye primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylic. Its chemical formula is with a molecular weight of 314.34 g/mol. The compound appears as a dark red powder with a melting point of approximately 160 °C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and benzene .

The dye consists of a nitrobenzene moiety substituted at the para position with an azo group, which contributes to its vivid coloration and stability under various dyeing conditions. Disperse Red 1 is notable for its application in high-temperature dyeing processes, where it exhibits good leveling properties and resistance to temperature fluctuations during application .

In textiles, DR1 interacts with the polymer chains of synthetic fibers through weak van der Waals forces and hydrophobic interactions []. These interactions allow the dye molecules to disperse within the fiber, resulting in coloration.

DR1 can also exhibit non-linear optical (NLO) properties, meaning it can alter the properties of light passing through it []. This has potential applications in the development of optical devices, though further research is needed.

In acidic or basic conditions, Disperse Red 1 can change color; for instance, it turns yellow-brown in concentrated sulfuric acid and deep crimson in diluted solutions . Additionally, it has been shown to exhibit photoisomerization properties, transitioning from a trans to a cis configuration upon exposure to light .

Disperse Red 1 has been associated with various biological effects, particularly as an allergen. It can cause contact dermatitis upon skin exposure, leading to symptoms such as urticaria or Quincke's edema in sensitized individuals . The dye's potential carcinogenic effects have also been noted, prompting caution in its use in textiles that come into direct contact with skin .

Moreover, studies indicate that Disperse Red 1 may induce methemoglobinemia if ingested, which is characterized by reduced oxygen-carrying capacity of blood due to altered hemoglobin . These health concerns necessitate careful handling and regulation of this compound in consumer products.

Disperse Red 1 is synthesized through a diazo coupling reaction involving 4-nitrobenzenamine and N-ethyl-N-hydroxyethylaniline. The process typically involves the following steps:

- Diazotization: The primary amine (4-nitrobenzenamine) is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: This diazonium salt is then coupled with N-ethyl-N-hydroxyethylaniline under controlled conditions to yield Disperse Red 1.

- Purification: The resulting product is purified through recrystallization or other methods to achieve the desired quality for commercial use .

Disperse Red 1 is widely used in various applications:

- Textile Dyeing: Primarily used for dyeing polyester and blended fabrics due to its excellent colorfastness and stability under high-temperature conditions.

- Hair Color Formulations: Incorporated into hair dyes owing to its vibrant color properties.

- Plastic Coloring: Utilized for coloring plastics and synthetic materials due to its solubility characteristics .

Disperse Red 1 belongs to a class of azo dyes that includes several similar compounds. Here are some notable comparisons:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Scarlet B | Similar azo structure | Often used for similar textile applications but may differ in solubility properties. |

| Disperse Rubine B | Azo dye with different substituents | Provides a brighter red hue compared to Disperse Red 1. |

| Disperse Orange 3 | Azo dye with different chromophores | Used mainly for orange shades; less allergenic than Disperse Red 1. |

Disperse Red 1's unique combination of solubility in organic solvents and stability at high temperatures distinguishes it from these compounds while sharing common applications in textiles and plastics .

Chemical Structure and Composition

Disperse Red 1 exhibits a characteristic push-pull molecular architecture that defines its chromophoric properties and chemical behavior [1] [2]. The compound consists of two aromatic ring systems connected by an azo linkage, creating a conjugated system responsible for its distinctive red coloration [1] [3].

The molecular structure features a nitrobenzene ring system functioning as an electron-withdrawing acceptor group, coupled with an aniline derivative serving as an electron-donating donor group [1] [3]. This push-pull configuration significantly influences the electronic properties and photophysical behavior of the molecule [4] [5]. The nitro group occupies the para position on the acceptor ring, providing strong electron withdrawal that stabilizes the ground state configuration [1] [6].

The aniline portion of the molecule contains tertiary amino substitution with ethyl and hydroxyethyl groups [1] [2] [7]. The N-ethyl-N-(2-hydroxyethyl) substituent pattern contributes to the compound's solubility characteristics and hydrogen bonding capabilities [7] [8]. The hydroxyethyl group introduces hydrogen bonding functionality through its terminal hydroxyl group, affecting intermolecular interactions and solid-state packing [7].

The azo group (-N=N-) serves as the central chromophore and primary site for photoisomerization reactions [4] [5]. This linkage enables geometric isomerization between trans and cis configurations upon light irradiation [4] [5]. The conjugated system extends across both aromatic rings through the azo bridge, creating an extended π-electron system that determines the compound's optical properties [9] [10].

Molecular Formula and Weight

Disperse Red 1 possesses the molecular formula C₁₆H₁₈N₄O₃, indicating a composition of sixteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms [1] [2] [7]. The molecular weight is precisely 314.34 grams per mole, with an exact mass of 314.13789045 atomic mass units [1] [7] [3].

The compound's molecular composition reflects its structural complexity, with the carbon framework distributed between aromatic and aliphatic components [1]. Twelve carbon atoms constitute the two benzene ring systems, while four carbon atoms form the aliphatic substituents [1] [7]. The nitrogen content includes the four atoms comprising the azo linkage and amino functionality [1] [6].

The oxygen atoms are distributed among the nitro group and the hydroxyl functionality, with the nitro group contributing two oxygen atoms and the hydroxyethyl substituent providing one [1] [7]. This distribution influences the compound's polarity and hydrogen bonding characteristics [7] [8].

The heavy atom count totals twenty-three atoms, excluding hydrogen atoms [11]. This parameter affects the compound's molecular volume and intermolecular interactions in the solid state [11]. The molecular weight places Disperse Red 1 in the range typical for textile dyes, balancing molecular complexity with practical application requirements [6] [3].

Structural Isomerism

Disperse Red 1 exhibits geometric isomerism centered around the azo double bond, existing in both E (trans) and Z (cis) configurations [4] [5] [12]. The E-isomer represents the thermodynamically more stable form and predominates under normal conditions [4] [5]. The Z-isomer is produced through photoisomerization processes and exhibits distinct photophysical properties [4] [5].

Photoisomerization occurs readily upon exposure to ultraviolet radiation at 365 nanometers, inducing trans-to-cis conversion [4] [5]. This process involves electronic excitation from the ground state to the S₁(nπ*) state, followed by rapid internal conversion and relaxation [4] [5]. The photoisomerization quantum efficiency depends on solvent properties and temperature conditions [4] [5].

The S₁(nπ) state formation occurs within 0.2 picoseconds following initial π-π excitation [4] [5]. Subsequent decay to the ground state proceeds with time constants varying from 0.5 picoseconds in acetonitrile to 1.4 picoseconds in ethylene glycol [4] [5]. These ultrafast dynamics reflect the efficiency of the photoisomerization process [4] [5].

Thermal isomerization facilitates Z-to-E conversion through rotational motion about the azo bond [4] [5] [12]. The thermal relaxation exhibits significant solvent dependence, with time constants ranging from 29 seconds in toluene to 28 milliseconds in acetonitrile [4] [5]. This variation reflects differences in solvent viscosity and polarity effects on the isomerization barrier [4] [5].

The isomerization pathway likely proceeds through rotation about the nitrogen-nitrogen bond rather than inversion mechanisms [4] [5]. Quantum chemical calculations indicate that rotational pathways provide access to conical intersection regions facilitating efficient ground state recovery [4] [5]. The ground state Z-to-E isomerization probably favors inversion pathways in push-pull substituted systems compared to parent azobenzene [4] [5].

Crystallographic Analysis

Limited crystallographic data exists for Disperse Red 1 in its pure form, with most structural information derived from powder diffraction and microscopic analysis [13]. The compound typically exists as a burgundy red powder with particle sizes averaging 16 ± 6 micrometers as determined by optical microscopy [13].

The crystal habit appears as an opaque powder with irregular particle morphology [13]. The dark red to burgundy red coloration reflects the compound's strong absorption in the visible region, particularly around 502 nanometers [2] [3]. The powder form suggests limited long-range crystalline order or the presence of multiple polymorphic forms [13].

Intermolecular interactions in the solid state likely involve π-π stacking between aromatic ring systems and hydrogen bonding through the hydroxyethyl substituent [14]. Similar disperse red dyes exhibit herringbone-type arrangements stabilized by these non-covalent interactions [14]. The planar azobenzene core facilitates efficient packing through aromatic stacking interactions [14].

The compound's diaphaneity classification as opaque indicates strong light absorption throughout the visible spectrum [13]. This property results from the extended conjugation and push-pull electronic structure that creates intense electronic transitions [1] [9]. The opacity also suggests dense packing in the crystalline state with minimal void spaces [13].

Particle size distribution analysis reveals a relatively broad range around the mean value of 16 micrometers [13]. This distribution reflects the compound's tendency to form aggregates during synthesis or processing [13]. The particle size affects dyeing performance and dispersion stability in textile applications [6] .

The melting point range of 160-162°C indicates moderate thermal stability and suggests well-defined crystalline structure despite limited diffraction data [2] [3] [16]. The narrow melting range supports the presence of a single major polymorphic form under standard conditions [2] [3]. Thermal analysis could provide additional insights into phase transitions and crystalline behavior [3] [16].

Purity

XLogP3

Exact Mass

LogP

Appearance

Melting Point

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 76 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 74 of 76 companies with hazard statement code(s):;

H315 (41.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: da Silva Leite L, de Souza Maselli B, de Aragão Umbuzeiro G, Pupo Nogueira RF. Monitoring ecotoxicity of disperse red 1 dye during photo-Fenton degradation. Chemosphere. 2016 Apr;148:511-7. doi: 10.1016/j.chemosphere.2016.01.053. Epub 2016 Feb 4. PubMed PMID: 26841294.

3: Smithson CS, Wu Y, Wigglesworth T, Zhu S. A more than six orders of magnitude UV-responsive organic field-effect transistor utilizing a benzothiophene semiconductor and Disperse Red 1 for enhanced charge separation. Adv Mater. 2015 Jan 14;27(2):228-33. doi: 10.1002/adma.201404193. Epub 2014 Nov 3. PubMed PMID: 25367245.

4: Vacchi FI, Von der Ohe PC, Albuquerque AF, Vendemiatti JAS, Azevedo CCJ, Honório JG, Silva BFD, Zanoni MVB, Henry TB, Nogueira AJ, Umbuzeiro GA. Occurrence and risk assessment of an azo dye - The case of Disperse Red 1. Chemosphere. 2016 Aug;156:95-100. doi: 10.1016/j.chemosphere.2016.04.121. Epub 2016 May 9. PubMed PMID: 27174821.

5: Ferraz ER, Umbuzeiro GA, de-Almeida G, Caloto-Oliveira A, Chequer FM, Zanoni MV, Dorta DJ, Oliveira DP. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test. Environ Toxicol. 2011 Oct;26(5):489-97. doi: 10.1002/tox.20576. Epub 2010 Apr 12. PubMed PMID: 20549607.

6: Ferraz ER, Li Z, Boubriak O, de Oliveira DP. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells. J Toxicol Environ Health A. 2012;75(16-17):991-9. doi: 10.1080/15287394.2012.696513. PubMed PMID: 22852849.

7: Chequer FM, Angeli JP, Ferraz ER, Tsuboy MS, Marcarini JC, Mantovani MS, de Oliveira DP. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells. Mutat Res. 2009 May 31;676(1-2):83-6. doi: 10.1016/j.mrgentox.2009.04.004. Epub 2009 Apr 14. Erratum in: Mutat Res. 2010 Sep 30;702(1):129. PubMed PMID: 19442572.

8: Li H, Wang J, Wang C, Zeng P, Pan Y, Yang Y. Enhanced diffraction properties of photoinduced gratings in nematic liquid crystals doped with Disperse Red 1. Proc Jpn Acad Ser B Phys Biol Sci. 2016;92(8):330-335. PubMed PMID: 27725471; PubMed Central PMCID: PMC5243948.

9: Oliveira GA, Ferraz ER, Chequer FM, Grando MD, Angeli JP, Tsuboy MS, Marcarini JC, Mantovani MS, Osugi ME, Lizier TM, Zanoni MV, Oliveira DP. Chlorination treatment of aqueous samples reduces, but does not eliminate, the mutagenic effect of the azo dyes Disperse Red 1, Disperse Red 13 and Disperse Orange 1. Mutat Res. 2010 Dec 21;703(2):200-8. doi: 10.1016/j.mrgentox.2010.09.001. Epub 2010 Sep 20. PubMed PMID: 20851777.

10: Chequer FM, Lizier TM, de Felício R, Zanoni MV, Debonsi HM, Lopes NP, Marcos R, de Oliveira DP. Analyses of the genotoxic and mutagenic potential of the products formed after the biotransformation of the azo dye Disperse Red 1. Toxicol In Vitro. 2011 Dec;25(8):2054-63. doi: 10.1016/j.tiv.2011.05.033. Epub 2011 Aug 30. PubMed PMID: 21907275.

11: Cinar M, Coruh A, Karabacak M. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Dec;83(1):561-9. doi: 10.1016/j.saa.2011.09.003. Epub 2011 Sep 9. PubMed PMID: 21958518.

12: Yu TH, Dafre AL, de Aragão Umbuzeiro G, Franciscon E. CYP-dependent induction of glutathione S-transferase in Daphnia similis exposed to a disperse azo dye. Ecotoxicology. 2015 Jan;24(1):232-7. doi: 10.1007/s10646-014-1348-x. Epub 2014 Sep 14. PubMed PMID: 25218178.

13: Bianchini R, Rolla M, Isaad J, Catelani G, Guazzelli L, Corsi M, Bonanni M. Efficient double glycoconjugation to naturalize high molecular weight disperse dyes. Carbohydr Res. 2012 Jul 15;356:104-9. doi: 10.1016/j.carres.2011.10.036. Epub 2011 Oct 29. PubMed PMID: 22137592.

14: Vacchi FI, Albuquerque AF, Vendemiatti JA, Morales DA, Ormond AB, Freeman HS, Zocolo GJ, Zanoni MV, Umbuzeiro G. Chlorine disinfection of dye wastewater: implications for a commercial azo dye mixture. Sci Total Environ. 2013 Jan 1;442:302-9. doi: 10.1016/j.scitotenv.2012.10.019. Epub 2012 Nov 22. PubMed PMID: 23178834.

15: Isaksson M, Ale I, Andersen KE, Diepgen T, Goh CL, Goossens R A, Jerajani H, Maibach HI, Sasseville D, Bruze M. Patch testing to a textile dye mix by the international contact dermatitis research group. Dermatitis. 2015 Jul-Aug;26(4):170-6. doi: 10.1097/DER.0000000000000125. PubMed PMID: 26172486.

16: Sonnenburg A, Ahuja V, Schreiner M, Platzek T, Stahlmann R. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA). Arch Toxicol. 2012 May;86(5):733-40. doi: 10.1007/s00204-012-0811-9. Epub 2012 Feb 18. PubMed PMID: 22349058.

17: Poprawa-Smoluch M, Baggerman J, Zhang H, Maas HP, De Cola L, Brouwer AM. Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations. J Phys Chem A. 2006 Nov 2;110(43):11926-37. PubMed PMID: 17064180.

18: Fujii S, Morita T, Kimura S. Second-harmonic generation from Langmuir-Blodgett film of cyclic peptide carrying two disperse red 1 on fused quartz surface. J Pept Sci. 2008 Dec;14(12):1295-302. doi: 10.1002/psc.1074. PubMed PMID: 18951418.

19: Ribeiro AR, Umbuzeiro GA. Effects of a textile azo dye on mortality, regeneration, and reproductive performance of the planarian, Girardia tigrina. Environ Sci Eur. 2014;26(1):22. Epub 2014 Aug 21. PubMed PMID: 27752419; PubMed Central PMCID: PMC5044942.

20: Isaksson M, Ryberg K, Goossens A, Bruze M. Recommendation to include a textile dye mix in the European baseline series. Contact Dermatitis. 2015 Jul;73(1):15-20. doi: 10.1111/cod.12400. Epub 2015 Apr 27. PubMed PMID: 25925831.